2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol
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Overview
Description
2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol is an organic compound characterized by a bicyclic structure with an ethanol group attached to it. This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional structure and stability. The compound’s molecular formula is C10H18O, and it has a molecular weight of 154.25 g/mol .
Preparation Methods
The synthesis of 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol .
Chemical Reactions Analysis
Scientific Research Applications
2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol has various applications in scientific research:
Mechanism of Action
The mechanism by which 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, facilitated by its hydroxyl group and bicyclic structure . These interactions can influence molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol can be compared with other similar compounds, such as:
2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one: This ketone counterpart is less reactive in substitution reactions but can be easily reduced to the alcohol form.
Bicyclo[2.2.2]octan-1-ol: This compound lacks the ethan-1-ol side chain, making it less versatile in synthetic applications.
Bicyclo[2.2.2]octane: The parent hydrocarbon is non-polar and lacks functional groups, limiting its reactivity compared to the alcohol.
The uniqueness of this compound lies in its combination of a stable bicyclic structure with a reactive hydroxyl group, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(1-bicyclo[2.2.2]octanyl)ethanol |
InChI |
InChI=1S/C10H18O/c11-8-7-10-4-1-9(2-5-10)3-6-10/h9,11H,1-8H2 |
InChI Key |
VFWUCWZMUAKAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)CCO |
Origin of Product |
United States |
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